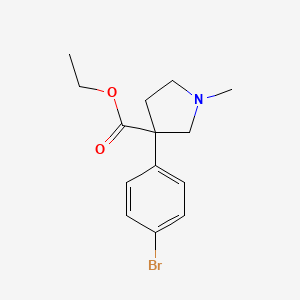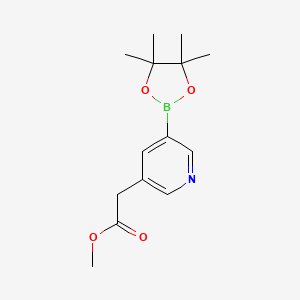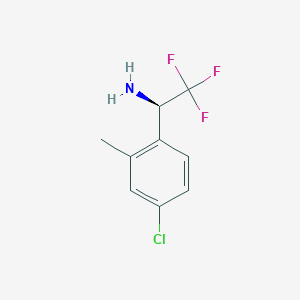
5-Chloro-3-methyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-methyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their three nitrogen atoms in a six-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1,2,4-triazine typically involves the chlorination of 3-methyl-1,2,4-triazine. One common method is the reaction of 3-methyl-1,2,4-triazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-methyl-1,2,4-triazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
5-Chloro-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The products are typically addition compounds with electrophiles added to the nitrogen atoms.
科学研究应用
5-Chloro-3-methyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antiviral and antitumor properties.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the production of herbicides and reactive dyes.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in organic synthesis for amide coupling reactions.
1,3,5-Triazine: The parent compound of the triazine family, widely studied for its diverse applications.
Uniqueness
5-Chloro-3-methyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and chloro substituents make it a versatile intermediate for further functionalization and application in various fields.
属性
IUPAC Name |
5-chloro-3-methyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c1-3-7-4(5)2-6-8-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGLUZMURQUZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)





